Radical-Trapping Kinetics: Phenylmethanesulfenic Acid Intermediate vs. 9-Triptycenesulfenic Acid
Although the parent sulfinic acid is not itself the radical-trapping species, phenylmethanesulfinic acid serves as the direct precursor to phenylmethanesulfenic acid—the active H-atom donor in thiosulfinate-derived antioxidant cascades. In hydrocarbon autoxidation inhibited by (S)-benzyl phenylmethanethiosulfinate, the Cope elimination-generated phenylmethanesulfenic acid reacts with peroxyl radicals with a second-order rate constant of 2.8 × 10^7 M^-1 s^-1 in PhCl at 30°C. This is a 10-fold enhancement over the rate constant measured for the sterically hindered 9-triptycenesulfenic acid (3.0 × 10^6 M^-1 s^-1) under identical conditions [1]. The mechanistic basis—adoption of the optimal syn geometry for 5-centre proton-coupled electron transfer by phenylmethanesulfenic acid versus the constrained anti geometry enforced by the triptycene scaffold—provides a structural rationale for this differentiation that is directly relevant to the benzyl architecture of the target compound [1].
| Evidence Dimension | Second-order rate constant for reaction with peroxyl radicals (PhCl, 30°C) |
|---|---|
| Target Compound Data | 2.8 × 10^7 M^-1 s^-1 (phenylmethanesulfenic acid, generated from thiosulfinate) |
| Comparator Or Baseline | 3.0 × 10^6 M^-1 s^-1 (9-triptycenesulfenic acid) |
| Quantified Difference | 9.3-fold faster (approximately 10-fold enhancement) |
| Conditions | Hydrocarbon autoxidation inhibition assay; PhCl solvent; 30°C; peroxyl radicals generated from AIBN-initiated autoxidation |
Why This Matters
This kinetic advantage of the benzyl-containing sulfenic acid—derivable from phenylmethanesulfinic acid—supports its selection over hindered aryl sulfinic acid derivatives in applications requiring efficient radical-trapping, such as antioxidant development or polymer stabilization.
- [1] Lynett, P. T.; et al. The Reaction of Sulfenic Acids with Peroxyl Radicals: Insights into the Radical-Trapping Antioxidant Activity of Plant-Derived Thiosulfinates. Chem. Eur. J. 2012, 18, 6298-6305. View Source
